molecular formula C13H15NO3S B2924226 N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methylthiophene-2-carboxamide CAS No. 1396871-30-9

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methylthiophene-2-carboxamide

Cat. No.: B2924226
CAS No.: 1396871-30-9
M. Wt: 265.33
InChI Key: MYJSUNLKMSZPKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methylthiophene-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a furan ring and a thiophene ring, both of which are known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methylthiophene-2-carboxamide typically involves the reaction of 2-furanmethanol with 4-methylthiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then treated with ammonia or an amine to form the final carboxamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methylthiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methylthiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-4-methylthiophene-2-carboxamide
  • N-(2-furyl)-4-methylthiophene-2-carboxamide
  • N-(2-hydroxypropyl)-4-methylthiophene-2-carboxamide

Uniqueness

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methylthiophene-2-carboxamide is unique due to the presence of both furan and thiophene rings, which confer distinct chemical and biological properties. The hydroxyl group on the propyl chain further enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-9-6-10(18-7-9)12(15)14-8-13(2,16)11-4-3-5-17-11/h3-7,16H,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJSUNLKMSZPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC(C)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.